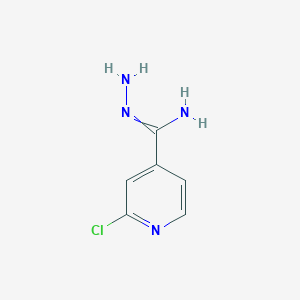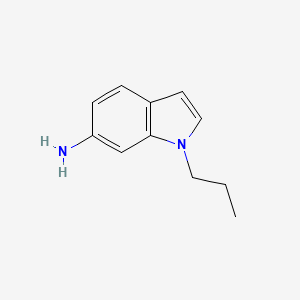
1-propyl-1H-indol-6-amine
Vue d'ensemble
Description
Synthesis Analysis
Indole derivatives, such as “1-propyl-1H-indol-6-amine”, can be synthesized through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The compound has a molecular weight of 174.25 .
Chemical Reactions Analysis
Indole derivatives, including “this compound”, can undergo a variety of chemical reactions. For instance, they can participate in transition metal-catalyzed reactions and reductive cyclization reactions .
Applications De Recherche Scientifique
Activité Antivirale
Les dérivés de l'indole ont été trouvés pour posséder une activité antivirale . Par exemple, les dérivés de 6-amino-4-alkylés-1H-indole-2-carboxyliques substitués ont été rapportés comme des agents antiviraux . Ces composés ont montré une activité inhibitrice contre le virus de la grippe A et le virus Coxsackie B4 .
Propriétés Anti-inflammatoires
Les dérivés de l'indole ont également été trouvés pour avoir des propriétés anti-inflammatoires . Des composés tels que le 4-(2-amino-6-(2-(4-chlorophényl)-1H-indol-3-yl)pyrimidin-4-yl)phénol et le 4-(4-aminophényl)-6-(2-(4-chlorophényl)-1H-indol-3-yl)pyrimidin-2-amine ont montré une inhibition significative de l'inflammation .
Activité Anticancéreuse
Les dérivés de l'indole ont été rapportés pour posséder des propriétés anticancéreuses . Les mécanismes d'action spécifiques et les types de cancer contre lesquels ces composés sont efficaces sont des domaines de recherche en cours.
Activité Anti-VIH
Certains dérivés de l'indole ont été trouvés pour avoir une activité anti-VIH . Ces composés pourraient potentiellement être utilisés dans le développement de nouveaux traitements contre le VIH.
Propriétés Antioxydantes
Les dérivés de l'indole ont été trouvés pour posséder des propriétés antioxydantes . Ces composés pourraient potentiellement être utilisés dans le développement de nouveaux traitements pour les maladies causées par le stress oxydatif.
Activité Antimicrobienne
Les dérivés de l'indole ont été trouvés pour avoir des propriétés antimicrobiennes . Ces composés pourraient potentiellement être utilisés dans le développement de nouveaux médicaments antimicrobiens.
Activité Antituberculeuse
Certains dérivés de l'indole ont été trouvés pour avoir une activité antituberculeuse . Ces composés pourraient potentiellement être utilisés dans le développement de nouveaux traitements contre la tuberculose.
Activité Antidiabétique
Les dérivés de l'indole ont été trouvés pour avoir des propriétés antidiabétiques . Ces composés pourraient potentiellement être utilisés dans le développement de nouveaux traitements contre le diabète.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 1-propyl-1h-indol-6-amine, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . The interaction of these compounds with their targets leads to the inhibition of the virus, thereby preventing its replication.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit inflammation, which involves the modulation of various biochemical pathways .
Result of Action
For instance, some indole derivatives have shown significant inflammation inhibition . This suggests that these compounds may modulate cellular processes related to inflammation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These factors could include the pH of the environment, the presence of other compounds, and temperature.
This compound, like other indole derivatives, holds promise for therapeutic applications due to its broad-spectrum biological activities .
Safety and Hazards
Orientations Futures
Indole derivatives, including “1-propyl-1H-indol-6-amine”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They continue to attract attention from the international chemical community, and new methodologies for the construction of this ever relevant heteroaromatic ring continue to be developed .
Analyse Biochimique
Biochemical Properties
1-Propyl-1H-indol-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in the synthesis of neurotransmitters and hormones . These interactions often involve binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives have been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, this compound may affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to altered cellular responses . Additionally, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under physiological conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory and anticancer properties . At high doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active or inactive metabolites . These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . It may be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific tissues . Additionally, binding proteins may sequester this compound, influencing its localization and bioavailability .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
1-propylindol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-6-13-7-5-9-3-4-10(12)8-11(9)13/h3-5,7-8H,2,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIYXXZXJRDGHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



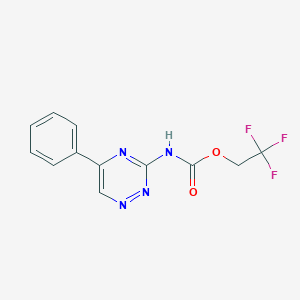
![3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1452591.png)
![5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452593.png)
![[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1452596.png)
![N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide](/img/structure/B1452599.png)
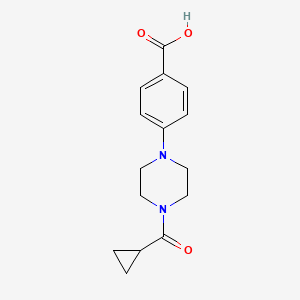
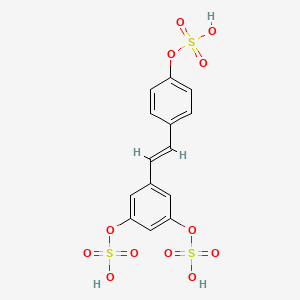
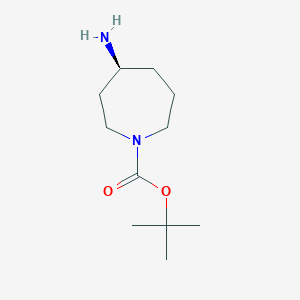

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B1452607.png)

